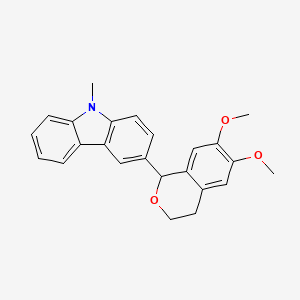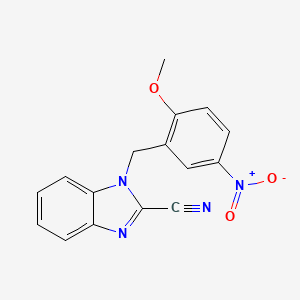![molecular formula C14H18Cl2N2O3 B4333870 2-CHLORO-N-({5-[(2-CHLOROACETAMIDO)METHYL]-3-HYDROXY-2,4-DIMETHYLPHENYL}METHYL)ACETAMIDE](/img/structure/B4333870.png)
2-CHLORO-N-({5-[(2-CHLOROACETAMIDO)METHYL]-3-HYDROXY-2,4-DIMETHYLPHENYL}METHYL)ACETAMIDE
Übersicht
Beschreibung
N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is a synthetic organic compound characterized by its unique structure, which includes a phenylene core substituted with hydroxy, dimethyl, and chloroacetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) typically involves the following steps:
Starting Materials: The synthesis begins with 5-hydroxy-4,6-dimethyl-1,3-phenylenediamine.
Reaction with Chloroacetyl Chloride: The diamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the bis-chloroacetamide derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Condensation Reactions: The compound can form imines or hydrazones through condensation with amines or hydrazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted amides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(2-chloroacetamide) derivatives: Compounds with similar chloroacetamide groups but different aromatic cores.
Hydroxy-substituted aromatic amides: Compounds with hydroxy groups on the aromatic ring but different amide substituents.
Uniqueness
N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and chloroacetamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[[5-[[(2-chloroacetyl)amino]methyl]-3-hydroxy-2,4-dimethylphenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-8-10(6-17-12(19)4-15)3-11(9(2)14(8)21)7-18-13(20)5-16/h3,21H,4-7H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKXYGQZKWEWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1CNC(=O)CCl)CNC(=O)CCl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333792.png)
![N-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4333794.png)
![6-(3-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333801.png)
![2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine](/img/structure/B4333804.png)
![ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate](/img/structure/B4333814.png)
![2-(9-dibenzo[b,d]furan-2-yl-2,4,8,10-tetraoxaspiro[5.5]undec-3-yl)dibenzo[b,d]furan](/img/structure/B4333822.png)
![4-benzyl-5-[(2-methylphenoxy)methyl]-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4333840.png)


![methyl 4-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)benzoate](/img/structure/B4333857.png)

![1-{[1,1'-BIPHENYL]-2-CARBONYL}-4-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE](/img/structure/B4333874.png)
![METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE](/img/structure/B4333883.png)
![9-(2-fluorobenzyl)-1,3-dimethyl-8-{[(7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]sulfanyl}-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B4333885.png)
